Pyrimidine-2,5-dicarboxylic acid
Description
Positioning within the Landscape of Heterocyclic Dicarboxylic Acids
Heterocyclic dicarboxylic acids are a class of organic compounds that feature a heterocyclic ring system containing at least two carboxylic acid functional groups. Pyrimidine-2,5-dicarboxylic acid is distinguished within this class by its pyrimidine (B1678525) core, a six-membered aromatic ring with two nitrogen atoms at the 1 and 3 positions.
This structure provides both nitrogen and oxygen donor atoms, making it a multidentate ligand capable of forming strong bonds with metal ions. Its crystal structure is characterized by a planar pyrimidine ring, and it readily forms three-dimensional networks through hydrogen bonds (O–H···O, O–H···N, and C–H···O). researchgate.net This contrasts with simpler aromatic dicarboxylic acids like benzene-1,4-dicarboxylic acid (terephthalic acid), which only offers oxygen donors, and is more analogous to nitrogen-containing ligands like pyridine-2,5-dicarboxylic acid. The presence and position of the nitrogen atoms in the pyrimidine ring influence the electronic properties and coordination geometry of the resulting metal complexes, setting it apart from other heterocyclic linkers like those based on imidazole. researchgate.netresearchgate.net
Significance as a Building Block in Supramolecular Chemistry and Materials Science
The structure of this compound makes it an invaluable building block in the bottom-up construction of novel materials. Its ability to act as a rigid linker and connect metal ions or clusters has led to significant applications in supramolecular chemistry and materials science.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The compound is frequently used as an organic ligand to construct coordination polymers and MOFs. researchgate.netresearchgate.net These materials are crystalline solids built from metal nodes linked by organic molecules. The specific geometry of this compound directs the assembly of diverse and highly ordered structures. researchgate.netnih.gov For example, it has been explored as a linker to create multivariate MOFs, where mixing ligands can fine-tune the material's properties. researchgate.netresearchgate.net In one study, incorporating it into a titanium-based MOF (MIL-125-NH2) significantly enhanced the material's water uptake at low pressures, making it a promising candidate for ultralow-temperature-driven refrigeration applications. researchgate.netresearchgate.net
Polymer Chemistry: Beyond MOFs, the dicarboxylic acid functionality allows it to be used as a monomer in the synthesis of polymers like polyesters and polyamides, contributing to the development of high-performance materials with enhanced thermal and mechanical properties.
Nanomaterials: Research has shown that this compound can be integrated into nanostructures, with potential uses in electronics and photonics due to improvements in conductivity and light absorption. Furthermore, coordination polymers built with related linkers have been used as precursors to selectively synthesize copper (Cu) and copper oxide (CuO) nanoparticles, which have wide applications in materials science. rsc.org
Emerging Research Directions in Biological and Catalytic Applications
While well-established in materials synthesis, the applications of this compound are expanding into biological and catalytic fields.
Biological and Medicinal Chemistry: The pyrimidine scaffold is a core component of many biologically active molecules, including the nucleobases of DNA and RNA. wikipedia.orgnih.gov Consequently, this compound serves as a valuable starting material in medicinal chemistry for creating new pharmaceutical compounds. Derivatives have demonstrated antimicrobial properties against various bacterial strains. nih.gov Some research suggests that its derivatives may induce apoptosis in cancer cells, indicating potential for anticancer applications. The compound has also been used in the synthesis of potential Retinoid-X-Receptor (RXR) selective agonists, which are relevant in cancer therapy. nih.gov Patents also list the compound as a component in the development of apelin receptor agonists and Toll-like receptor (TLR2) modulators, highlighting its utility as a scaffold in drug discovery programs. google.comgoogle.com
Catalysis: The development of functional materials from this compound opens avenues for catalytic applications. While direct catalytic studies on this specific compound are emerging, coordination polymers built from structurally similar pyridine-dicarboxylic acids have shown significant catalytic activity. For instance, a copper-based MOF demonstrated high efficiency and recyclability in catalyzing the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. nih.gov This suggests a promising future for developing this compound-based materials as heterogeneous catalysts.
Historical Perspectives and Evolution of Research on Pyrimidine-dicarboxylic Acids
The study of pyrimidines has a long history, dating back to the late 19th century. The systematic investigation of pyrimidine chemistry began with Pinner in 1884, and the parent pyrimidine compound was first synthesized in 1900. wikipedia.org Early work focused on the synthesis of fundamental derivatives, such as the preparation of barbituric acid in 1879 and research on pyrimidine-5-carboxylic acid derivatives in the 1940s. wikipedia.orgacs.org
Research on this compound specifically is more recent, with its CAS number being assigned later. The evolution of its research mirrors broader trends in chemistry. Initial interest was likely in its synthesis and basic characterization. However, in recent decades, the focus has dramatically shifted towards its application as a functional building block. researchgate.netresearchgate.net The rise of supramolecular chemistry and materials science has positioned N-heterocyclic carboxylic acids as critical components for designing advanced materials. researchgate.net Modern studies increasingly investigate its use in creating sophisticated MOFs and coordination polymers with tailored properties for applications in gas storage, separations, catalysis, and as precursors for nanomaterials. nih.govresearchgate.netrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrimidine-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-5(10)3-1-7-4(6(11)12)8-2-3/h1-2H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVRLVQKXVLRCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560691 | |
| Record name | Pyrimidine-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127527-24-6 | |
| Record name | Pyrimidine-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Pyrimidine 2,5 Dicarboxylic Acid and Its Derivatives
Direct Synthesis Approaches for Pyrimidine-2,5-dicarboxylic Acid
Direct synthetic routes to this compound are centered on the functionalization of a pre-formed pyrimidine (B1678525) ring. These methods primarily involve oxidation of appropriately substituted pyrimidine precursors or multi-step pathways that introduce carboxylic acid functionalities.
The synthesis of pyrimidine carboxylic acids through oxidation is a common strategy, typically involving the oxidation of alkyl or hydroxymethyl groups attached to the pyrimidine core. For this compound, this would necessitate a precursor such as 2,5-dimethylpyrimidine or 2,5-bis(hydroxymethyl)pyrimidine. Strong oxidizing agents are generally employed to convert the alkyl or alcohol groups to carboxylic acids.
While specific examples detailing the oxidation of a 2,5-disubstituted pyrimidine to this compound are not extensively documented in prominent literature, the principle is well-established in heterocyclic chemistry. For instance, the oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA) is a widely studied analogous transformation. researchgate.netmagtech.com.cn This process can be achieved using various catalytic systems, including those based on noble metals or transition metals, often under high temperature and pressure. magtech.com.cn Electrocatalytic oxidation has also emerged as a greener alternative. magtech.com.cn Similarly, the oxidation of a benzilic carbon on a benzene ring to a carboxylic acid using strong oxidizing agents like sodium dichromate is a standard organic synthesis reaction. youtube.com These established methodologies suggest that a similar oxidative approach to a suitably substituted pyrimidine would be a viable, though perhaps challenging, synthetic route.
Table 1: Potential Oxidation Reactions for this compound Synthesis
| Precursor | Oxidizing Agent | Product | Notes |
|---|---|---|---|
| 2,5-Dimethylpyrimidine | KMnO₄ or Na₂Cr₂O₇/H₂SO₄ | This compound | Harsh conditions may be required, potentially affecting the pyrimidine ring. |
| 2,5-bis(hydroxymethyl)pyrimidine | Catalytic O₂/Noble Metal (e.g., Pt, Pd) | This compound | Offers a potentially milder and more selective alternative to strong oxidants. |
| 5-Formylpyrimidine-2-carboxylic acid | H₂O₂ or Ag₂O | This compound | Stepwise oxidation where one carboxyl group is already present. |
Multi-step syntheses provide an alternative pathway to this compound, often involving the introduction of carboxyl groups via carboxylation reactions. This approach allows for more control over the substitution pattern. A common strategy involves the lithiation of a halogenated pyrimidine followed by quenching with carbon dioxide (CO₂).
For example, a synthesis could begin with a dihalopyrimidine, such as 2,5-dibromopyrimidine. Stepwise lithium-halogen exchange followed by reaction with CO₂ could introduce the two carboxylic acid groups. The regioselectivity of the lithiation would be a critical factor in this approach. An alternative involves the Kolbe-Schmitt-type reaction, where a pyrimidine analog of a phenol (a hydroxypyrimidine or pyrimidinone) is carboxylated under pressure with CO₂. Carbonate-promoted C-H carboxylation, a method used to synthesize furan-2,5-dicarboxylic acid from 2-furoic acid and CO₂, presents another potential, more sustainable route. rsc.org This method avoids harsh oxidation steps and utilizes readily available feedstocks. rsc.org
Table 2: Potential Multi-Step Carboxylation Routes
| Starting Material | Key Reagents | Intermediate(s) | Product |
|---|
Synthesis of Functionalized this compound Derivatives
The dicarboxylic acid serves as a versatile scaffold for creating a variety of derivatives through standard organic transformations, enabling the development of molecules with diverse chemical properties and applications.
Pyrimidine-2,5-dicarboxamides are readily synthesized from the corresponding dicarboxylic acid via condensation reactions with amines. This transformation typically involves activating the carboxylic acid groups, for example, by converting them to acyl chlorides, followed by reaction with a primary or secondary amine. The synthesis of analogous heterocyclic dicarboxamides, such as furan-2,5-dicarboxamides and pyridine-2,6-dicarboxamides, is commonly achieved by reacting the corresponding acyl chlorides with aromatic amines. nih.gov This well-established method involves the use of reagents like oxalyl chloride or thionyl chloride to prepare the reactive acyl chloride intermediate. nih.gov Direct condensation using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) is also a viable, albeit sometimes less successful, method for amide bond formation. nih.gov
Table 3: Synthesis of Pyrimidine-2,5-dicarboxamide Derivatives
| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |
|---|
The synthesis of pyrimidine-5-carboxylic esters is a significant area of research, as these compounds are valuable intermediates. organic-chemistry.orgsci-hub.se A direct and high-yielding method involves the condensation of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.orgsci-hub.se This approach is particularly useful for preparing 2-substituted pyrimidine-5-carboxylic esters that lack a substituent at the 4-position. organic-chemistry.org
Starting from this compound, selective mono-esterification or di-esterification can be achieved under standard Fischer esterification conditions (alcohol with a catalytic amount of acid) or by first converting the carboxylic acids to acyl chlorides followed by reaction with an alcohol. The synthesis of 5-halopyrimidine-4-carboxylic acid esters has also been reported via a Minisci homolytic alkoxycarbonylation, demonstrating a radical-based approach to functionalized pyrimidine esters. ucla.edu
Table 4: Selected Methods for Synthesizing Pyrimidine-5-Carboxylic Acid Esters
| Starting Material(s) | Key Reagents | Product | Reference |
|---|---|---|---|
| Amidinium salt + Sodium 3,3-dimethoxy-2-carbomethoxyprop-1-en-1-oxide | DMF, 100°C | 2-Substituted pyrimidine-5-carboxylic ester | organic-chemistry.orgsci-hub.se |
| This compound | Methanol, H₂SO₄ (cat.) | Dimethyl pyrimidine-2,5-dicarboxylate | Standard Fischer Esterification |
| 5-Bromopyrimidine | Ethyl pyruvate, H₂O₂, FeSO₄·7H₂O, H₂SO₄ | Ethyl 5-bromopyrimidine-4-carboxylate | ucla.edu |
Functionalized pyrimidines are key precursors for the synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry. mdpi.comresearchgate.net
The synthesis of the pyrido[2,3-d]pyrimidine ring system often starts from an appropriately substituted 4-aminopyrimidine, onto which a pyridine (B92270) ring is fused. This can be achieved by reacting the aminopyrimidine with various reagents that provide the necessary carbon atoms for the new ring, such as α,β-unsaturated ketones, dimethyl acetylenedicarboxylate (DMAD), or 1,3-dicarbonyl compounds. benthamdirect.com For example, the reaction of 6-aminouracil with 1,3-diketones yields substituted pyrido[2,3-d]pyrimidines.
Similarly, pyrimido[4,5-d]pyrimidines are constructed from pyrimidine precursors. A common method involves the reaction of 6-aminouracils with reagents that build the second pyrimidine ring. nih.gov For instance, a multi-step sequence starting from 1,3-disubstituted 6-aminouracils can lead to 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones. nih.gov One-pot syntheses using ionic liquid catalysts have also been developed for efficient access to these fused systems. oiccpress.com
Table 5: Examples of Fused Ring System Synthesis from Pyrimidine Derivatives
| Pyrimidine Precursor | Reagent(s) | Fused Ring System |
|---|---|---|
| 6-Aminouracil | Acetylacetone, Phosphoric acid | 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
| 6-Aminouracil | Dimethyl acetylenedicarboxylate (DMAD) | 5-Carboxamido-7-oxopyrido[2,3-d]pyrimidine |
| 1,3-Disubstituted 6-aminouracil | Multi-step sequence involving acylation and cyclization | 1,3,5,7-Tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-dione nih.gov |
| Barbituric acid, Aldehydes, Amine | Ionic Liquid Catalyst | Substituted Pyrimido[4,5-d]pyrimidines oiccpress.com |
Synthesis of Thieno[2,3-d]pyrimidine Derivatives Bearing Carboxylic Groups
Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse biological activities. The incorporation of a carboxylic acid group into this scaffold can further enhance its therapeutic potential. While direct synthesis from this compound is not extensively documented, several methodologies focus on constructing the thieno[2,3-d]pyrimidine core with subsequent or concurrent introduction of carboxylic acid functionalities.
One common approach involves the use of aminothiophene precursors. For instance, 2-aminothiophene-3-carbonitrile can undergo cyclization with acyl chlorides in the presence of an acid catalyst to yield thieno[2,3-d]pyrimidin-4-one derivatives. scielo.br Another route starts from a substituted pyrimidine, such as 2-amino-4,6-dichloro-5-pyrimidine carbaldehyde, which can be reacted with ethyl-2-mercaptoacetate under alkaline conditions to form 2-amino-4-chloro-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester. scielo.br
The synthesis of 4-chlorothieno[2,3-d]pyrimidines can be achieved through the chlorination of 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines using phosphoryl chloride. nih.govnih.gov These chloro derivatives serve as versatile intermediates for nucleophilic substitution reactions with various amines to produce a library of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines. nih.gov
A general synthetic pathway to targeted thieno[2,3-d]pyrimidine derivatives is outlined below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Gewald Reaction | Cycloketone, ethyl cyanoacetate, sulfur, secondary amine | Aminothiophene carboxylate ester |
| 2 | Cyclization | Aminothiophene derivative, aldehyde, cat. HCl, dry DMF | Thieno[2,3-d]pyrimidin-4-one derivative |
| 3 | Chlorination | Thieno[2,3-d]pyrimidin-4-one derivative, POCl₃ | 4-Chlorothieno[2,3-d]pyrimidine derivative |
| 4 | Nucleophilic Substitution | 4-Chlorothieno[2,3-d]pyrimidine derivative, morpholine, TEA, ethanol:isopropanol (1:1) | Targeted 4-morpholinothieno[2,3-d]pyrimidine derivative |
This table illustrates a multi-step synthesis of thieno[2,3-d]pyrimidine derivatives, a class of compounds with significant biological activity. nih.govsemanticscholar.org
Methods for 2,4,6-Trisubstituted Pyrimidine-5-carboxylic Acid Derivatives
The synthesis of polysubstituted pyrimidines, particularly those with a carboxylic acid group at the 5-position, is of great interest in drug discovery. While direct trisubstitution of this compound presents regiochemical challenges, several methods focus on constructing the substituted ring from acyclic precursors.
A solid-phase synthesis approach has been developed for the preparation of 1,2,4-trisubstituted-pyrimidin-6-one-5-carboxylic acids. This method involves an initial Knoevenagel condensation of an aldehyde and a malonate ester resin, followed by cyclization with an N-substituted amidine, oxidation, and cleavage from the solid support. acs.org
Another versatile method is a one-pot, pseudo five-component annulation reaction involving a methyl ketone, two equivalents of an aldehyde, and two equivalents of ammonium acetate (B1210297), catalyzed by triflic acid. This process efficiently forms 2,4,6-triaryl pyrimidines through the formation of one C-C and four C-N bonds. researchgate.net Copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles also provides a route to 2,4,6-trisubstituted pyrimidines in good yields. organic-chemistry.org
A representative synthetic scheme for 2,4,6-trisubstituted pyrimidines is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. While this classically yields dihydropyrimidines, subsequent oxidation can lead to the aromatic pyrimidine core.
Catalytic Strategies in this compound Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives can benefit from various catalytic approaches.
Transition metal catalysts have been extensively used in the synthesis of pyrimidines. organic-chemistry.org Cycloaddition reactions are a powerful tool for constructing the pyrimidine ring. For instance, a [5+1] annulation of enamidines with N,N-dimethylformamide dialkyl acetals can proceed under catalyst-free conditions, while the use of orthoesters can be catalyzed by ZnBr₂. mdpi.com
Gold complexes have been employed to catalyze the intermolecular [2+2+2] cycloaddition of ynamides with nitriles to afford 4-aminopyrimidines. mdpi.com Zirconium-mediated reactions of silyl-butadiynes with two molecules of aryl nitriles provide a regioselective and one-pot synthesis of polysubstituted pyrimidines. mdpi.com Copper-catalyzed cyclization of ketones with nitriles under basic conditions is another effective strategy. mdpi.com
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of heterocyclic compounds. Pyridine-2,6-dicarboxylic acid has been utilized as a bifunctional organocatalyst for the hydrophosphonylation of aldehydes and ketones. organic-chemistry.org While not directly applied to this compound synthesis, this demonstrates the potential of dicarboxylic acids to act as catalysts themselves.
The synthesis of pyrimidine derivatives can be achieved using organocatalysts such as 4-dimethylaminopyridine (DMAP). wikipedia.org DMAP is a highly effective catalyst for acylation reactions and can be employed in the esterification of the carboxylic acid groups of this compound.
The principles of green chemistry aim to reduce the environmental impact of chemical processes. rasayanjournal.co.ineurekaselect.com These principles are increasingly being applied to the synthesis of pyrimidine derivatives. researchgate.net Key strategies include the use of safer solvents (like water or ionic liquids), multicomponent reactions to increase atom economy, and the use of catalysts to reduce energy consumption and waste. rasayanjournal.co.in
Microwave-assisted synthesis and solvent-free ball milling techniques are examples of green approaches that can lead to higher yields, shorter reaction times, and simplified workup procedures. rasayanjournal.co.inrsc.org For instance, a one-pot synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines has been achieved through a mechanochemical approach using a ball-mill, which is a catalyst-free and solvent-free method. rsc.org The use of "Grindstone Chemistry," a solid-state reaction technique, has also been employed for the efficient synthesis of dihydropyrimidinones under mild and eco-friendly conditions. researchgate.net
The following table summarizes various green chemistry approaches for pyrimidine synthesis:
| Green Chemistry Approach | Description | Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. | Faster reaction rates, higher yields, improved purity. rasayanjournal.co.in |
| Solvent-Free Reactions (Ball-Milling) | Reactants are ground together in a ball mill without a solvent. | Reduced waste, simplified workup, can enable reactions between solids. rsc.org |
| Multicomponent Reactions | Three or more reactants combine in a single step to form the product. | High atom economy, operational simplicity, increased efficiency. rasayanjournal.co.in |
| Use of Green Solvents | Employing environmentally benign solvents like water or ionic liquids. | Reduced toxicity and environmental impact. rasayanjournal.co.in |
| Catalysis | Using catalysts to lower activation energy and improve reaction efficiency. | Lower energy consumption, increased selectivity, reduced byproducts. rasayanjournal.co.in |
This interactive table highlights key green chemistry techniques applicable to the synthesis of pyrimidine derivatives, promoting more sustainable chemical manufacturing.
Regioselectivity and Stereoselectivity in this compound Synthesis
Controlling regioselectivity and stereoselectivity is a critical aspect of synthesizing complex molecules. In the context of this compound, regioselectivity is crucial when introducing substituents onto the pyrimidine ring or when one of the two carboxylic acid groups is selectively functionalized.
A deconstruction-reconstruction strategy has been reported for the diversification of pyrimidines, allowing for functionalization at the C2 and C5 positions. nih.gov This method involves converting the pyrimidine into an N-arylpyrimidinium salt, which is then cleaved to an iminoenamine building block that can be used in various heterocycle-forming reactions. nih.gov This approach provides a means to achieve regioselective modifications that would be challenging through direct C-H functionalization.
While this compound itself is achiral, stereoselectivity becomes important when chiral centers are introduced into its derivatives. For example, in the synthesis of derivatives where chiral substituents are attached to the pyrimidine ring or to the carboxylic acid groups, stereoselective methods would be necessary to control the configuration of the final product. However, specific studies on stereoselective reactions involving this compound are not widely reported.
Coordination Chemistry and Metal Organic Frameworks Mofs Based on Pyrimidine 2,5 Dicarboxylic Acid
Coordination Modes and Ligand Behavior of Pyrimidine-2,5-dicarboxylate
The deprotonated form of pyrimidine-2,5-dicarboxylic acid, pyrimidine-2,5-dicarboxylate, acts as a versatile multidentate ligand. Its coordination behavior is primarily dictated by the carboxylate groups and the nitrogen atoms of the pyrimidine (B1678525) ring. The carboxylate groups can coordinate to metal ions in several ways: monodentate, bidentate chelate, and bidentate bridging. The nitrogen atoms can also coordinate to metal centers, further increasing the connectivity and dimensionality of the resulting framework.
The coordination versatility allows for the formation of various structural motifs. For instance, in related systems using pyridine-2,5-dicarboxylic acid N-oxide, the ligand coordinates to metal centers through the N-oxide oxygen and one carboxylate oxygen, forming a stable six-membered chelate ring. nih.govrsc.org This chelating behavior, combined with the bridging capabilities of the second carboxylate group, facilitates the construction of extended networks. The specific coordination mode adopted depends on several factors, including the identity of the metal ion, the reaction conditions, and the presence of competing co-ligands.
Design and Hydrothermal Synthesis of this compound-Based MOFs
Hydrothermal and solvothermal methods are the most common techniques for synthesizing MOFs from this compound. researchgate.netmdpi.com These methods involve heating the constituent components—the metal salt and the organic linker—in a sealed vessel in the presence of a solvent (typically water for hydrothermal synthesis or an organic solvent like DMF for solvothermal synthesis). nih.govrsc.org The elevated temperature and pressure facilitate the deprotonation of the carboxylic acid groups and the subsequent coordination to the metal ions, leading to the crystallization of the MOF structure. mdpi.com
The choice of the metal ion is a critical factor that profoundly influences the final structure, topology, and dimensionality of the resulting coordination polymer. nih.gov Different metal ions possess distinct coordination preferences in terms of coordination number and geometry (e.g., tetrahedral, square planar, octahedral), which directly impacts how the pyrimidine-2,5-dicarboxylate linkers are connected. nih.gov
Table 1: Influence of Metal Ion on Coordination Polymer Dimensionality with Dicarboxylate Linkers
| Metal Ion | Typical Coordination Geometry | Resulting Dimensionality with Dicarboxylate Linkers | Reference |
|---|---|---|---|
| Lanthanides (Ln) | High (e.g., 8, 9) | 3D, 2D, 1D (influenced by Ln contraction) | rsc.org |
| Cadmium (Cd) | Octahedral, Seven-coordinate | 2D, 3D | rsc.orgnih.govnih.gov |
| Zinc (Zn) | Tetrahedral, Octahedral | 0D, 2D, 3D | rsc.orgrsc.org |
| Manganese (Mn) | Octahedral | 2D, 3D | rsc.org |
| Copper (Cu) | Square Pyramidal | 1D, 2D | rsc.orgrsc.org |
| Cobalt (Co) | Octahedral | 1D, 2D | rsc.orgmdpi.com |
The interplay between the pyrimidine-2,5-dicarboxylate linker and the metal coordination environment can lead to the formation of coordination polymers with varying dimensionalities.
One-Dimensional (1D) Polymers: These structures often form as simple chains or zigzag chains. rsc.orgmdpi.com This can occur when the metal ions are linked by the dicarboxylate in a linear fashion or when co-ligands terminate the extension of the network in other dimensions.
Two-Dimensional (2D) Polymers: Layered structures are formed when the linkers connect the metal centers in a planar fashion. rsc.orgrsc.org These layers can exhibit different topologies, such as the common (4,4)-sql grid. rsc.org The layers may then stack upon one another through weaker forces like hydrogen bonding or π-π stacking.
Three-Dimensional (3D) Polymers: The formation of 3D frameworks occurs when the linker connects metal centers in all three dimensions, creating a porous or dense network. rsc.orgrsc.org This is often achieved when both the carboxylate groups and the pyrimidine nitrogens participate in coordination, or when the metal center has a high coordination number, promoting extension in multiple directions.
The final dimensionality is a result of a complex interplay of factors including the metal-ligand ratio, solvent, temperature, and the presence of other coordinating species. rsc.org
The introduction of secondary organic ligands, often called co-ligands or auxiliary ligands, is a powerful strategy for modifying the final structure of a MOF. rsc.org These co-ligands, typically N-containing molecules like 2,2′-bipyridine or 4,4′-bipyridine, can compete for coordination sites on the metal ion, influencing the connectivity of the primary pyrimidine-2,5-dicarboxylate linker. rsc.org They can act as pillars to connect 2D layers into a 3D framework, or as spacers to control the pore size and shape. The structural and topological differences in the resulting frameworks often highlight the crucial role that auxiliary ligands play in directing the final structure. rsc.org
Solvothermal conditions, including the choice of solvent, temperature, and reaction time, also play a critical role. The solvent can sometimes act as a template, directing the formation of a particular pore structure. rsc.org Different solvents can lead to different crystal phases or morphologies. Temperature can influence the reaction kinetics and the thermodynamic stability of the resulting products, sometimes leading to the formation of different dimensional structures from the same set of reagents.
Functionalization of this compound for Advanced MOF Properties
The this compound ligand can be chemically modified to introduce specific functional groups onto the pyrimidine ring. This pre-synthesis functionalization is a key strategy for creating MOFs with tailored properties. By introducing functionalities such as hydroxyl (-OH), amino (-NH2), or alkyl groups, the chemical environment within the MOF pores can be precisely controlled.
For instance, functionalizing the linker can enhance the MOF's affinity for specific guest molecules, improve its catalytic activity, or modify its photoluminescent properties. The introduction of a hydroxyl group, as seen in studies with 5-hydroxyisophthalic acid, allows the hydroxyl oxygen to participate in framework construction, leading to unique 3D networks. rsc.org A similar strategy applied to this compound could yield novel framework topologies and functionalities. Furthermore, modifying the ligand can enhance its electronic properties, as demonstrated by the use of pyridine-2,5-dicarboxylic acid N-oxide, which has a better electron donor affinity than its non-oxidized counterpart. nih.govrsc.org
Post-Synthetic Modification and Reactivity within this compound MOFs
Post-synthetic modification (PSM) is a powerful technique for functionalizing MOFs after their initial synthesis. rsc.org This approach allows for the incorporation of chemical functionalities that might not be stable under the initial MOF synthesis conditions. rsc.org
For a MOF built from this compound, PSM could be achieved by first using a functionalized linker, for example, one bearing a reactive group like an aldehyde or a pendant amine. After the MOF has been constructed, this reactive "tag" can be chemically transformed. For example, zinc MOFs prepared with aldehyde-tagged dicarboxylates have been shown to react with 2,4-dinitrophenylhydrazine (B122626) to form a new, hydrazone-functionalized MOF, a transformation that can be characterized crystallographically. capes.gov.brnih.gov This strategy allows for the precise placement of complex functional groups within the MOF's porous structure without altering the underlying framework. rsc.org Such modifications can be used to enhance catalytic activity, improve selective adsorption, or create platforms for sensing applications.
Supramolecular Chemistry and Non Covalent Interactions of Pyrimidine 2,5 Dicarboxylic Acid
Investigation of Hydrogen Bonding Networks and Supramolecular Synthons
The arrangement of molecules in the crystalline state is directed by a range of intermolecular interactions, with hydrogen bonding playing a pivotal role. In pyrimidine-2,5-dicarboxylic acid, the presence of both hydrogen bond donors (carboxylic acid protons) and acceptors (carboxylic oxygen atoms and pyrimidine (B1678525) nitrogen atoms) leads to the formation of robust and intricate three-dimensional hydrogen-bonded networks. researchgate.net
The crystal structure of this compound reveals a network held together by O–H···O, O–H···N, and C–H···O hydrogen bonds. researchgate.net These interactions create specific, recurring patterns known as supramolecular synthons. The reliability and directionality of these synthons are fundamental to crystal engineering, allowing for the design of new materials with desired structural properties. nih.gov For instance, the interaction between carboxylic acid groups often leads to the formation of a dimeric synthon, a common motif in carboxylic acid structures.
The study of supramolecular synthons extends to co-crystals, where pyrimidine derivatives are combined with other molecules. For example, in co-crystals of 5-fluorocytosine (B48100) with other organic molecules, various hydrogen-bonding motifs, such as R2²(8), R4⁴(22), and R6⁶(32), have been identified, demonstrating the versatility of pyrimidine-based synthons in constructing complex architectures. researchgate.net
Table 1: Hydrogen Bonding in this compound and Related Structures
| Interaction Type | Description | Significance |
| O–H···O | Hydrogen bond between the hydroxyl group of a carboxylic acid and an oxygen atom of an adjacent carboxylic acid or water molecule. | A primary interaction responsible for forming dimeric synthons and extended chains. researchgate.net |
| O–H···N | Hydrogen bond between the hydroxyl group of a carboxylic acid and a nitrogen atom of the pyrimidine ring. | Contributes to the formation of a robust 3D network and influences the overall crystal packing. researchgate.net |
| C–H···O | Weaker hydrogen bond between a carbon-hydrogen bond on the pyrimidine ring and an oxygen atom. | Reinforces the primary hydrogen-bonding network and adds to the stability of the crystal structure. researchgate.netunison.mx |
| N–H···O | Observed in co-crystals and salts of pyrimidine derivatives, involving an amino group and an oxygen atom. | A key interaction in forming specific base-pairing motifs and ladder-like supramolecular patterns. researchgate.nettandfonline.com |
| N–H···N | Also found in co-crystals, this interaction occurs between an amino group and a pyrimidine ring nitrogen. | Leads to the formation of homosynthons and contributes to the diversity of supramolecular assemblies. researchgate.net |
Proton Transfer Phenomena in Acid-Base Adducts involving this compound Derivatives
Proton transfer is a fundamental process in acid-base chemistry and plays a crucial role in the formation of salts and co-crystals involving this compound and its derivatives. The acidity of the carboxylic acid groups and the basicity of the pyrimidine nitrogen atoms create a potential for proton transfer to occur, leading to the formation of ionic species.
In the case of 3,5-pyridinedicarboxylic acid, a related compound, studies have shown the presence of a short, strong N···H···O hydrogen bond where phonon-driven proton transfer can occur. nih.gov This dynamic process highlights that the position of the proton between the nitrogen and oxygen atoms can be influenced by temperature. nih.gov While this specific study was on a pyridine (B92270) derivative, the principles are applicable to this compound, where the nitrogen atoms of the pyrimidine ring can act as proton acceptors.
The extent of proton transfer, whether partial or complete, depends on the relative acidities (pKa values) of the interacting molecules. When this compound is reacted with a base, a proton can be transferred from a carboxylic acid group to the base, forming a carboxylate anion and a protonated base. Conversely, in the presence of a strong acid, one of the pyrimidine nitrogen atoms could potentially be protonated.
In acid-base adducts, the formation of a salt (with complete proton transfer) versus a co-crystal (with no proton transfer) is a key consideration. This can be influenced by the solvent and crystallization conditions. The resulting ionic interactions in a salt add another layer of complexity and strength to the supramolecular assembly.
Self-Assembly Processes Leading to Higher-Order Structures
The ability of this compound to form well-defined hydrogen bonds and participate in other non-covalent interactions makes it an excellent building block for the self-assembly of higher-order structures. researchgate.net This process, driven by the spontaneous organization of molecules, can lead to the formation of one-, two-, or three-dimensional networks.
The formation of a three-dimensional network in the crystal structure of this compound is a prime example of self-assembly. researchgate.net The directional nature of the hydrogen bonds guides the molecules into a specific, extended arrangement. This principle is also harnessed in the creation of metal-organic frameworks (MOFs), where this compound can act as a ligand, connecting metal ions or clusters into a porous framework. researchgate.net
The self-assembly process is not limited to single-component systems. In co-crystals, the interactions between two or more different molecular species direct the assembly into a unique crystalline structure. For example, the co-crystallization of fumaric acid with pyrimidine derivatives results in supramolecular assemblies governed by a combination of hydrogen bonds. tandfonline.com
Pi-Stacking and Other Aromatic Interactions in Solid-State Architectures
In addition to hydrogen bonding, π-stacking and other aromatic interactions play a significant role in the solid-state architecture of this compound and its derivatives. The electron-deficient nature of the pyrimidine ring can influence its participation in such interactions.
In some co-crystals of pyrimidine derivatives, weak π-π stacking interactions have been observed. tandfonline.com Furthermore, anion-π interactions, where an anion is attracted to the electron-deficient face of an aromatic ring, are also possible. The protonation of a halogenated pyridine, for instance, has been shown to increase its ability to participate in anion-π interactions. nih.gov Given the electron-withdrawing nature of the carboxylic acid groups and the nitrogen atoms in the pyrimidine ring, this compound is a candidate for engaging in such interactions with suitable anionic partners.
Advanced Spectroscopic and Diffractional Characterization of Pyrimidine 2,5 Dicarboxylic Acid
Vibrational Spectroscopy Analysis: Fourier Transform Infrared (FTIR) and Raman Studies
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, offers profound insight into the molecular structure of pyrimidine-2,5-dicarboxylic acid by identifying the characteristic vibrational modes of its constituent functional groups. While a dedicated, fully assigned spectrum for this compound is not widely published, the expected spectral features can be reliably predicted based on extensive studies of pyrimidine (B1678525) derivatives and dicarboxylic acids. mdpi.comiaea.orgresearchgate.net
FTIR and Raman spectroscopy are complementary methods. FTIR measures the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations that induce a change in the dipole moment. Raman spectroscopy, conversely, measures the inelastic scattering of monochromatic light, detecting vibrational modes that cause a change in the molecule's polarizability.
For this compound, the spectra would be dominated by contributions from the pyrimidine ring and the two carboxylic acid groups. The presence of strong hydrogen bonding, particularly in the solid state, significantly influences the position and shape of the vibrational bands, especially those involving the carboxyl groups. orgchemboulder.com
The vibrational spectrum of this compound can be dissected into contributions from its two key components: the carboxylate groups and the pyrimidine ring.
Carboxylate Group Vibrations: The carboxylic acid functional group gives rise to several highly characteristic bands. orgchemboulder.comlibretexts.org
O–H Stretching: Due to strong intermolecular hydrogen bonding that forms dimers in the solid state, the O–H stretching vibration appears as a very broad and intense band, typically spanning from 2500 to 3300 cm⁻¹. This broad absorption often overlaps with the sharper C-H stretching bands. libretexts.org
C=O Stretching: The carbonyl (C=O) stretch is one of the most prominent peaks in the IR spectrum, appearing as a strong, sharp band typically in the range of 1690-1760 cm⁻¹. libretexts.org Its exact frequency is sensitive to the electronic environment and hydrogen bonding.
C–O Stretching and O–H Bending: The C–O stretching vibration is coupled with the in-plane O–H bending vibration. These modes appear in the fingerprint region, with the C–O stretch typically found between 1210 and 1320 cm⁻¹ and the O–H bend between 1395 and 1440 cm⁻¹. orgchemboulder.com An out-of-plane O–H bend is also expected around 910-950 cm⁻¹. libretexts.org
Pyrimidine Ring Vibrations: The pyrimidine ring, an aromatic heterocycle, has a set of characteristic vibrations. These include:
Ring Breathing Modes: The signature ring breathing mode of pyrimidine, ν₁, is a key identifier in Raman spectra. mdpi.com
C-H Stretching: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. libretexts.org
Ring Stretching (C=C and C=N): These vibrations appear in the 1400-1600 cm⁻¹ region and are useful for confirming the presence of the aromatic heterocyclic ring system. researchgate.net
In-plane and Out-of-plane Bending: Numerous C-H and ring bending and deformation modes populate the fingerprint region below 1400 cm⁻¹, providing a unique pattern for the molecule. mdpi.combiopolymers.org.ua
Table 1: Predicted Vibrational Modes for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |
| O–H Stretch (H-bonded) | 2500–3300 | Strong, Very Broad | Weak | Characteristic of carboxylic acid dimers. orgchemboulder.comlibretexts.org |
| C–H Stretch (Aromatic) | 3000–3100 | Medium to Weak | Medium | From the pyrimidine ring C-H bonds. libretexts.org |
| C=O Stretch | 1690–1760 | Strong | Medium to Strong | Carbonyl group of the carboxylic acid. libretexts.org |
| C=C, C=N Ring Stretch | 1400–1600 | Medium to Strong | Medium to Strong | Multiple bands from the pyrimidine ring. researchgate.net |
| O–H In-plane Bend | 1395–1440 | Medium | Weak | Coupled with C-O stretch. orgchemboulder.com |
| C–O Stretch | 1210–1320 | Strong | Weak | Carboxylic acid group. orgchemboulder.com |
| Ring Breathing | ~1000 | Weak | Strong | Signature mode for the pyrimidine ring in Raman. mdpi.com |
| O–H Out-of-plane Bend | 910–950 | Medium, Broad | Very Weak | Characteristic of H-bonded dimer. libretexts.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C NMR)
NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the two protons on the pyrimidine ring and the acidic protons of the carboxylic acid groups.
Ring Protons: The two protons on the pyrimidine ring are in different chemical environments. The proton at the 6-position (between the two nitrogen atoms) would be significantly deshielded and is expected to appear at a high chemical shift (downfield), likely above 9.0 ppm. The proton at the 4-position would appear at a slightly lower chemical shift.
Carboxylic Acid Protons: The acidic protons of the two carboxyl groups are highly deshielded and typically appear as a broad singlet far downfield, often in the 10-13 ppm range. libretexts.org This signal disappears upon the addition of a deuterated solvent like D₂O due to proton-deuterium exchange, which is a key diagnostic feature. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide evidence for all six carbon atoms in the molecule, each with a distinct chemical shift.
Carboxyl Carbons: The carbons of the two carboxylic acid groups (C=O) are the most deshielded and are expected to resonate in the 165-185 ppm region. oregonstate.edu
Ring Carbons: The four carbons of the pyrimidine ring would have distinct signals. The carbons directly bonded to the electronegative nitrogen atoms (C2 and C4/C6) would appear further downfield compared to the other ring carbons. chemicalbook.com The carbon at the 2-position, situated between two nitrogens and bonded to a carboxyl group, would be the most deshielded of the ring carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| ¹H NMR | Predicted δ (ppm) | Notes |
| H-4 | ~8.2 - 8.5 | Singlet, aromatic region. |
| H-6 | ~9.2 - 9.4 | Singlet, deshielded by two adjacent nitrogen atoms. |
| -COOH | 10.0 - 13.0 | Broad singlet, exchangeable with D₂O. libretexts.org |
| ¹³C NMR | Predicted δ (ppm) | Notes |
| C-2 | ~155 - 160 | Highly deshielded by N atoms and carboxyl group. |
| C-4 | ~140 - 145 | Aromatic region. |
| C-5 | ~125 - 130 | Aromatic region, attached to a carboxyl group. |
| C-6 | ~150 - 155 | Deshielded by adjacent N atoms. |
| C (Carboxyl at C2) | ~165 - 175 | Carbonyl carbon. oregonstate.edu |
| C (Carboxyl at C5) | ~165 - 175 | Carbonyl carbon. oregonstate.edu |
| Note: Predicted values are based on data for analogous structures like pyridine-2,5-dicarboxylic acid and other pyrimidine derivatives. libretexts.orgchemicalbook.comchemicalbook.comresearchgate.net The exact shifts will depend on the solvent and experimental conditions. |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which further corroborates its structure. With a molecular formula of C₆H₄N₂O₄, the compound has a calculated molecular weight of approximately 168.11 g/mol . sigmaaldrich.com
In a typical LC-MS experiment using electrospray ionization (ESI), the molecule would be detected as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
The fragmentation of the molecular ion, induced by collision-induced dissociation (CID) in MS/MS experiments, is expected to follow pathways characteristic of carboxylic acids and pyrimidine rings. nih.gov
Decarboxylation: A primary and highly characteristic fragmentation pathway for carboxylic acids is the loss of a carboxyl group (-COOH) as CO₂ (44 Da) and H (1 Da), resulting in a prominent peak at [M-45]. libretexts.org
Loss of Water: The elimination of a water molecule (H₂O, 18 Da) from the molecular ion can also occur.
Loss of Hydroxyl Radical: Cleavage of the C-OH bond can lead to the loss of a hydroxyl radical (•OH, 17 Da), giving a peak at [M-17]. libretexts.org
Ring Fragmentation: Subsequent fragmentation events would involve the cleavage of the stable pyrimidine ring, leading to smaller charged fragments.
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value (for [M-H]⁻) | Loss | Fragment Identity | Notes |
| 167 | - | [C₆H₃N₂O₄]⁻ | Deprotonated molecular ion. |
| 123 | CO₂ (44) | [C₅H₃N₂O₂]⁻ | Loss of one carbon dioxide molecule (decarboxylation). libretexts.org |
| 79 | 2 x CO₂ (88) | [C₄H₃N₂]⁻ | Loss of both carbon dioxide molecules. |
| Note: Fragmentation patterns can be complex and depend on the ionization method and collision energy. |
Electronic Spectroscopy: UV/Vis Absorption and Circular Dichroism (CD)
UV-Visible spectroscopy provides information on the electronic transitions within the molecule. The pyrimidine ring contains π electrons and nitrogen lone pairs, which give rise to characteristic π → π* and n → π* transitions. These transitions are expected to result in strong absorption bands in the ultraviolet region of the spectrum, typically below 300 nm. The exact position and intensity of these absorption maxima can be influenced by the solvent and the presence of the carboxyl substituents.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light and is a technique exclusively used for chiral molecules. libretexts.orgwikipedia.org Since this compound is an achiral molecule, it will not produce a CD signal in an achiral solvent. A CD spectrum could only be observed if the molecule were to form a non-covalent complex with a chiral entity or be placed in a chiral crystalline environment. nih.govnih.gov
X-ray Diffraction Studies
X-ray diffraction provides the most unambiguous structural information for crystalline solids, detailing precise bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction analysis has been successfully performed on this compound in its hydrated form, specifically as this compound 1.5 hydrate (B1144303). researchgate.net This analysis provides a definitive three-dimensional map of the molecule and its arrangement in the crystal lattice.
The study reveals that the pyrimidine ring is essentially planar. researchgate.net The crystal structure is organized by an extensive network of hydrogen bonds. These interactions involve the carboxylic acid groups and the nitrogen atoms of the pyrimidine ring, as well as the water molecules of hydration. Specifically, O—H···O and O—H···N hydrogen bonds link the molecules together, creating a stable three-dimensional supramolecular architecture. researchgate.net The bond lengths and angles within the molecule are consistent with those reported for similar pyrimidine carboxylic acid derivatives. researchgate.net
Table 4: Crystallographic Data for this compound 1.5 Hydrate
| Parameter | Value | Reference |
| Chemical Formula | C₁₂H₁₄N₄O₁₁ | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | C222₁ | researchgate.net |
| a (Å) | 4.7425(3) | researchgate.net |
| b (Å) | 12.5852(9) | researchgate.net |
| c (Å) | 26.5080(18) | researchgate.net |
| V (ų) | 1582.14(19) | researchgate.net |
| Z | 4 | researchgate.net |
| Torsion Angle (O1–C1–C2–N4) | 6.7° | researchgate.net |
| Torsion Angle (O3–C6–C5–C3) | 3.3° | researchgate.net |
| Data from the single-crystal X-ray diffraction of the 1.5 hydrate form. |
Powder X-ray Diffraction for Bulk Phase Identification and Characterization of Crystalline Materials
Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique used to identify the crystalline phases present in a bulk sample and to determine its structural properties. For this compound, PXRD is essential for confirming the phase purity of a synthesized batch, identifying its specific crystalline form (polymorph), and ensuring it is free from amorphous content or crystalline impurities from starting materials or by-products.
While detailed experimental PXRD patterns for this compound are not extensively reported in the surveyed literature, single-crystal X-ray diffraction studies provide the foundational data from which a theoretical powder pattern can be simulated. These studies have determined that this compound can crystallize in a hydrated form. researchgate.netresearchgate.net One study identified a crystal structure as a 1.5 hydrate, where the asymmetric unit consists of one molecule of the dicarboxylic acid and one and a half water molecules. researchgate.net In this structure, the pyrimidine ring is nearly planar, and the molecules are linked into a three-dimensional network by various hydrogen bonds. researchgate.net Another report describes the crystal structure of the anhydrous form as orthorhombic with the space group C222₁.
In a typical research setting, the experimental PXRD pattern of a newly synthesized batch of this compound would be compared against a reference pattern calculated from its known single-crystal structure. A match in the peak positions (2θ values) and relative intensities would confirm the bulk sample's identity and crystallinity. Any significant peaks not present in the reference pattern would indicate the presence of impurities.
Elemental Analysis (CHN) for Compositional Verification
Elemental analysis, specifically CHN analysis, is a crucial technique for verifying the empirical formula of a synthesized compound by determining the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N). This method provides a fundamental check on the purity and composition of this compound (C₆H₄N₂O₄).
The theoretical composition of this compound can be calculated from its molecular formula and the atomic weights of its constituent elements. Experimental values are then obtained by combusting a small, precise amount of the compound in an oxygen-rich atmosphere and quantifying the resulting combustion products (CO₂, H₂O, and N₂).
A close agreement between the experimentally found percentages and the calculated theoretical percentages confirms that the synthesized compound has the expected elemental composition. Research on this compound reports a strong correlation between theoretical and found values, validating its successful synthesis. researchgate.net
Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound (C₆H₄N₂O₄)
| Element | Theoretical Mass % | Experimental Mass % researchgate.net |
|---|---|---|
| Carbon (C) | 42.87% | 42.45% |
| Hydrogen (H) | 2.40% | 2.63% |
The minor deviations between the experimental and calculated values are within acceptable experimental error, thus confirming the chemical formula of the compound. researchgate.net
Electron Microscopy for Morphological and Elemental Composition (SEM, EDX)
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are powerful complementary techniques for characterizing the morphology and elemental composition of materials. While specific studies focusing solely on the SEM and EDX analysis of pure this compound are not detailed in the reviewed literature, these methods are standard for analyzing materials and coordination polymers derived from it. researchgate.netrsc.org
Scanning Electron Microscopy (SEM) SEM would be employed to visualize the surface topography, particle size, and shape (morphology) of solid this compound. By scanning the sample with a focused beam of electrons, SEM generates high-resolution images that can reveal whether the material consists of well-defined crystals, aggregates, or an amorphous powder. This morphological information is vital for understanding the material's physical properties and for quality control in its synthesis. For instance, in studies of related pyrimidine derivatives used as corrosion inhibitors, SEM has been used to examine the surface of mild steel before and after application of the inhibitor to observe the formation of a protective film. researchgate.net
Energy-Dispersive X-ray Spectroscopy (EDX) Often integrated with an SEM, EDX (also known as EDS) provides elemental analysis of the sample. When the electron beam from the SEM strikes the sample, it excites atoms, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element. An EDX detector measures these energies to identify the elements present and their relative abundance. For this compound, an EDX spectrum would be expected to show distinct peaks corresponding to Carbon (C), Nitrogen (N), and Oxygen (O), confirming the elemental makeup of the sample. This technique is frequently used to confirm the incorporation of elements in derivative materials, such as the presence of metals in coordination polymers or selenium in selenadiazolopyrimidine derivatives. rsc.orgtandfonline.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₆H₄N₂O₄ |
| Carbon | C |
| Hydrogen | H |
| Nitrogen | N |
| Oxygen | O |
| Carbon Dioxide | CO₂ |
| Water | H₂O |
| Nitrogen Gas | N₂ |
| Copper | Cu |
Computational and Theoretical Investigations of Pyrimidine 2,5 Dicarboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules with high accuracy. For Pyrimidine-2,5-dicarboxylic acid, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and compute a variety of molecular and electronic properties. iaea.orgrsc.org The electron-withdrawing nature of the pyrimidine (B1678525) ring, combined with the two carboxylic acid groups, dictates its chemical behavior. DFT studies on analogous compounds like pyridine (B92270) dicarboxylic acids have been used to calculate quantum chemical parameters that correlate with experimental observations. electrochemsci.org The known crystal structure of PDA, which features a planar pyrimidine ring, serves as a reliable starting point for these in-silico investigations.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net
In this compound, the HOMO is expected to be distributed over the pyrimidine ring and the oxygen atoms of the carboxyl groups, while the LUMO is likely centered on the electron-deficient pyrimidine ring. DFT calculations on similar pyrimidine-based azo dyes and quinoline (B57606) derivatives have shown that the HOMO-LUMO gap is a key indicator of the molecule's electronic properties and potential for intramolecular charge transfer. researchgate.netscirp.org A smaller energy gap generally implies higher reactivity.
Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations for Heterocyclic Dicarboxylic Acids Data is representative of values found for analogous structures like pyridine dicarboxylic acids.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.9 to -6.6 |
| LUMO Energy | -2.0 to -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.8 to 4.9 |
Source: Compiled from findings on analogous compounds. electrochemsci.orgscirp.org
Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. growingscience.com The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For this compound, the MEP map is expected to show strong negative potential (red) around the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen atoms of the carboxylic groups, as these are the most electronegative sites. These regions represent likely sites for hydrogen bonding and coordination with metal ions. rsc.orgdntb.gov.ua Conversely, the hydrogen atoms of the carboxylic acids would exhibit a strong positive potential (blue), highlighting their role as hydrogen bond donors. researchgate.netrsc.org
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonding and intermolecular interactions. dntb.gov.ua QTAIM can identify bond critical points (BCPs) between atoms, and the properties at these points (like electron density, ρ(r), and its Laplacian, ∇²ρ(r)) reveal the nature and strength of the interaction. ijnc.ir
In the solid state, this compound forms a three-dimensional network through O–H⋯O, O–H⋯N, and C–H⋯O hydrogen bonds. QTAIM analysis can be applied to these interactions to quantify their strength. For instance, studies on similar systems with hydrogen bonds show that the presence of a BCP between a hydrogen donor and acceptor is a clear indicator of a hydrogen bond. ijnc.ir The electron density at the BCP correlates with the strength of the bond. This analysis is crucial for understanding the forces that govern the crystal packing and supramolecular assembly of PDA. chemrxiv.org
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion. dntb.gov.ua It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). This results in distinct spikes in the plot that correspond to different types of interactions, which can then be mapped onto the molecular structure. researchgate.net
For this compound, an RDG-NCI analysis would visually confirm the hydrogen bonding network observed in its crystal structure. The analysis would generate surfaces between interacting atoms, typically color-coded to distinguish between strong attractive interactions like hydrogen bonds (blue), weaker van der Waals interactions (green), and repulsive steric clashes (red). This provides a complementary and intuitive picture to the quantitative data from QTAIM. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, guiding the design of more potent drugs. japsonline.com
Numerous QSAR studies have been successfully performed on various classes of pyrimidine derivatives to explore their anticancer potential, for example, as inhibitors of AXL kinase or VEGFR-2. nih.govjapsonline.com These studies typically involve calculating a range of molecular descriptors (e.g., topological, electronic, steric) for a set of compounds with known activities. Statistical methods, such as multiple linear regression (MLR), are then used to build a predictive model.
For derivatives of this compound, a QSAR study could be designed to explore their potential as anticancer agents. The pIC₅₀ values (the negative logarithm of the half-maximal inhibitory concentration) would serve as the dependent variable, while calculated molecular descriptors would be the independent variables. japsonline.com The resulting QSAR models and their associated contour maps can reveal the structural features crucial for activity, such as the importance of hydrogen bond donors/acceptors or specific steric and electronic properties, thereby guiding the synthesis of novel and more effective derivatives. japsonline.com
Table 2: Common Descriptors Used in QSAR Models for Pyrimidine Derivatives
| Descriptor Type | Examples | Role in Model |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic aspects of drug-receptor interactions. |
| Steric | Molecular Weight, Molar Refractivity | Relates to the size and shape of the molecule and its fit within a receptor site. |
| Topological | Wiener Index, Balaban Index | Quantifies molecular branching, size, and shape. |
| Hydrophobic | LogP | Describes the partitioning of the compound between aqueous and lipid phases. |
Source: Information compiled from general QSAR studies on pyrimidine derivatives. nih.govjapsonline.comnih.gov
Molecular Docking and Drug-Likeness Prediction for Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's action. Studies on various pyrimidine derivatives have shown their potential to bind to numerous anticancer targets, including KRAS-G12D and various kinases. dntb.gov.uamdpi.comresearchgate.net
Given that derivatives of this compound have been investigated for anticancer properties, molecular docking could be employed to predict their binding modes within the active site of a relevant cancer-related protein, such as a receptor tyrosine kinase. The analysis would reveal key interactions, like hydrogen bonds between the carboxylic acid groups of PDA and amino acid residues (e.g., lysine, arginine) in the protein's active site, as well as potential π-π stacking interactions involving the pyrimidine ring. The docking score, an estimation of binding affinity, helps in ranking potential inhibitors. mdpi.com
In conjunction with docking, in silico drug-likeness prediction is performed using rules like Lipinski's Rule of Five and by calculating properties such as the topological polar surface area (TPSA). These predictions help assess the pharmacokinetic profile of a compound, such as its potential for oral bioavailability.
Table 3: Calculated Drug-Likeness and Physicochemical Properties for this compound
| Property | Value | Lipinski's Rule of Five Guideline |
|---|---|---|
| Molecular Weight | 168.11 g/mol | < 500 |
| LogP | -0.127 | < 5 |
| Hydrogen Bond Donors | 2 | < 5 |
| Hydrogen Bond Acceptors | 4 | < 10 |
| Rotatable Bonds | 2 | < 10 |
| TPSA | 100.38 Ų | N/A |
Source: Data obtained from chemical supplier databases. chemscene.com
The data indicates that the parent compound, this compound, adheres to Lipinski's rules, suggesting it has a favorable profile for development as an oral drug.
Conformational Analysis and Energy Minimization Studies
The spatial arrangement of atoms, or conformation, of this compound is critical to its interactions and crystal packing. Computational studies, often corroborated by experimental data from X-ray crystallography, seek to identify the most stable, low-energy conformations of the molecule.
Detailed research findings from crystallographic studies have elucidated the key structural parameters of this compound in its hydrated solid state. In the crystal structure of this compound 1.5 hydrate (B1144303), the pyrimidine ring is observed to be nearly planar. nih.gov The conformation of the molecule is defined by the relative orientations of the two carboxylic acid groups with respect to the central pyrimidine ring.
The planarity of the pyrimidine ring and the orientation of the substituent carboxylic acid groups are described by specific torsion angles. These angles indicate the degree of twisting around the single bonds connecting the carboxylic groups to the pyrimidine ring. For this compound, key torsion angles have been experimentally determined, providing a precise description of its solid-state conformation. nih.gov Energy minimization calculations, typically performed using density functional theory (DFT) methods, complement this data by predicting the gas-phase or solution-phase equilibrium geometry, which may differ slightly from the conformation adopted in a crystal lattice due to packing forces.
Table 1: Selected Torsion Angles for this compound
| Torsion Angle | Value (°) | Reference |
|---|---|---|
| O3—C6—C5—C3 | 3.3 | nih.gov |
| O1—C1—C2—N4 | 6.7 | nih.gov |
| O2—C1—C2—N4 | 172.9 | nih.gov |
Thermodynamic and Kinetic Modeling of Reactions and Interactions
Thermodynamic and kinetic modeling provides quantitative insights into the feasibility and rates of chemical reactions and intermolecular interactions involving this compound. While specific, detailed kinetic models for reactions of this compound are not extensively documented in the literature, thermodynamic properties, such as acidity (pKa), have been a subject of computational investigation for the broader class of pyrimidines.
The acidity of the carboxylic acid groups is a crucial thermodynamic parameter that governs the molecule's charge state in solution and its ability to act as a proton donor in hydrogen bonding or as a ligand for metal ions. nih.gov Computational methods, particularly those based on density functional theory (DFT) combined with a solvent model, can be employed to estimate the pKa values of the two carboxylic acid groups. rsc.org These calculations typically involve computing the free energy difference (ΔG) between the protonated and deprotonated forms of the molecule. rsc.org
Table 2: Computationally Relevant Thermodynamic Parameters for Pyrimidines
| Parameter | Computational Method | Significance |
|---|---|---|
| pKa | DFT (e.g., B3LYP/6-31+G(d,p)) with a solvent model (e.g., SM8) | Predicts the ionization state at different pH values, crucial for understanding its role in biological systems and as a ligand. rsc.org |
| Reaction Enthalpy (ΔH) | DFT calculations | Determines whether a reaction is exothermic or endothermic. |
| Gibbs Free Energy of Reaction (ΔG) | DFT calculations including thermal corrections | Indicates the spontaneity of a reaction under constant temperature and pressure. |
| Activation Energy (Ea) | Transition state theory calculations (e.g., QST2/QST3) | Determines the kinetic barrier and rate of a reaction. |
This compound is a known building block for metal-organic frameworks (MOFs), where it acts as a linker coordinating to metal ions. nih.gov The formation of these frameworks is governed by thermodynamic and kinetic factors. Modeling these processes can predict the stability of the resulting MOF and the kinetics of its self-assembly. Such models would typically evaluate the thermodynamics of the coordination bonds between the carboxylate groups and the metal centers. However, specific thermodynamic and kinetic models for the formation of MOFs using this compound as the organic linker are not widely available in the surveyed literature.
Advanced Applications of Pyrimidine 2,5 Dicarboxylic Acid and Its Derivatives
Catalytic Applications
The strategic placement of carboxyl groups and nitrogen atoms within the pyrimidine (B1678525) framework of pyrimidine-2,5-dicarboxylic acid and its isomers allows for their use as versatile components in advanced catalytic systems. These functionalities can act as coordination sites for metal ions in the construction of metal-organic frameworks (MOFs) or as active sites in organocatalysis.
Heterogeneous Catalysis via Pyrimidine-2,5-dicarboxylate-Based MOFs
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and ultimately, the functional properties of the MOF. Pyrimidine dicarboxylates are excellent candidates for such linkers due to their rigid structure and the presence of both nitrogen and oxygen donor atoms, which can coordinate with metal centers to form stable, porous frameworks.
While direct catalytic applications of MOFs constructed specifically from this compound are an emerging area of research, studies on its isomers, such as pyrimidine-4,6-dicarboxylate, provide significant insights into their potential. For instance, a three-dimensional MOF synthesized using pyrimidine-4,6-dicarboxylate and lead(II) ions has demonstrated noteworthy photoluminescent properties. mdpi.com The coordination of the pyrimidine-based ligand to the metal centers enhances the material's quantum yield, suggesting potential applications in photocatalysis. mdpi.com The porous nature and the presence of accessible metal sites and functional organic linkers within these MOFs can facilitate catalytic transformations. These materials can act as heterogeneous catalysts, offering advantages such as easy separation from the reaction mixture and potential for recyclability. The catalytic activity of such MOFs can arise from the metal nodes acting as Lewis acids, the organic linker participating in the reaction, or a synergistic effect between the two.
Organocatalytic Roles in Organic Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in synthetic chemistry. This compound itself is classified as an organocatalyst. fluorochem.co.uk The presence of both acidic carboxylic acid groups and basic nitrogen atoms within the same molecule allows for bifunctional catalysis, where one part of the molecule can activate an electrophile while the other activates a nucleophile.
Although specific studies detailing the organocatalytic applications of this compound are still developing, the principles of its potential are well-established through related structures. For example, an efficient diarylprolinol triphenylsilyl ether has been used to catalyze the enantioselective aza-Michael reaction of pyrimidines with α,β-unsaturated aldehydes, leading to chiral acyclic pyrimidine nucleosides. rsc.org This highlights the capacity of pyrimidine derivatives to participate in organocatalytic transformations. The dicarboxylic acid functionality in this compound could potentially facilitate reactions such as the Knoevenagel condensation or Michael additions by activating carbonyl compounds and guiding the reactants to the transition state.
Biological and Pharmaceutical Applications
Derivatives of pyrimidine are of immense interest in medicinal chemistry due to their wide spectrum of biological activities. The structural similarity of the pyrimidine core to the nucleobases of DNA and RNA allows these compounds to interact with various biological targets, leading to therapeutic effects.
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral) of Pyrimidine Derivatives
The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Pyrimidine derivatives have consistently shown promise in this field. Their mechanism of action often involves the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.
Numerous studies have reported the synthesis of pyrimidine derivatives with significant antibacterial and antifungal properties. For example, a series of newly synthesized pyrimidine derivatives incorporating a piperazine (B1678402) moiety demonstrated good antibacterial activity against various bacterial strains and significant antifungal activity. nih.gov Another study highlighted that certain 3-methylpyrimidine compounds are more active than their corresponding pyridazine (B1198779) derivatives, with the amide-substituted pyrimidine showing the most potent activity. nih.gov The antimicrobial efficacy is often influenced by the nature and position of substituents on the pyrimidine ring.
Table 1: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| 1-(2-benzylthiopyrimidin-4-yl)-2-thiobenzimidazole (2a) | E. coli | MIC: 6.54 µM | tandfonline.com |
| 1-(2-benzylthiopyrimidin-4-yl)-2-thiobenzimidazole (2a) | P. aeruginosa | MIC: 7.22 µM | tandfonline.com |
| 3-methylpyrimidine derivative with amide group | Bacteria and Fungi | Most active in the tested series | nih.gov |
| Pyrimidine-piperazine derivatives (4b, 4d, 5a, 5b) | Bacteria | Good activity at 40µg/ml | nih.gov |
| Pyrimidine-piperazine derivatives (4a, 4d, 4e, 5c, 5e) | Fungi | Significant activity at 40 µg/ml | nih.gov |
Anti-inflammatory and Analgesic Properties of Pyrimidine-Derived Compounds
Inflammation is a complex biological response implicated in numerous diseases. Pyrimidine derivatives have emerged as potent anti-inflammatory agents, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). nih.gov The development of selective COX-2 inhibitors is a major goal to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Several pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.govresearchgate.net For instance, certain mono, bi, and tricyclic pyrimidine derivatives have shown good anti-inflammatory activity in carrageenin-induced paw edema assays and analgesic effects in phenylquinone writhing assays. nih.gov Another study reported pyrano[2,3-d]pyrimidine derivatives with significant in vitro anti-inflammatory activity through potent COX-2 inhibition. nih.gov
Table 2: Anti-inflammatory and Analgesic Activity of Selected Pyrimidine Derivatives
| Compound | Activity | Measurement | Value | Reference |
|---|---|---|---|---|
| Pyrimidine derivative (1) | Anti-inflammatory | % Inhibition at 50 mg/kg | 27.9 | nih.gov |
| Pyrimidine derivative (3) | Anti-inflammatory | % Inhibition at 50 mg/kg | 34.5 | nih.gov |
| Pyrimidine derivative (5b) | Anti-inflammatory | % Inhibition at 50 mg/kg | 34.3 | nih.gov |
| Pyrimidine derivative (5a) | Analgesic | % Inhibition at 50 mg/kg | 50 | nih.gov |
| Pyrimidine derivative (5b) | Analgesic | % Inhibition at 50 mg/kg | 70 | nih.gov |
| Pyrimidine derivative (8b) | Analgesic | % Inhibition at 50 mg/kg | 50 | nih.gov |
| Pyrano[2,3-d]pyrimidine (5) | COX-2 Inhibition | IC50 | 0.04 ± 0.09 µmol | nih.gov |
| Pyrano[2,3-d]pyrimidine (6) | COX-2 Inhibition | IC50 | 0.04 ± 0.09 µmol | nih.gov |
| Pyrimidin-4-yl-benzimidazole (2a) | COX-2 Inhibition | IC50 | 3.5 µM | tandfonline.com |
| Pyrimidine derivative (10) | Anti-inflammatory | % Inhibition at 100 mg/kg | 40 | researchgate.net |
| Pyrimidine derivative (14) | Anti-inflammatory | % Inhibition at 100 mg/kg | 39 | researchgate.net |
| Pyrimidine derivative (11) | Analgesic | % Inhibition at 100 mg/kg | 75 | researchgate.net |
Anticancer and Antileishmanial Potentials
The structural diversity of pyrimidine derivatives has made them a rich source for the discovery of new anticancer and antileishmanial agents. Their mechanisms of action in cancer can involve inducing apoptosis, inhibiting cell cycle progression, or targeting specific enzymes crucial for tumor growth. nih.gov In the case of leishmaniasis, a parasitic disease, these compounds can interfere with the parasite's metabolic pathways.
A new series of pyrimidine derivatives containing aryl urea (B33335) moieties has been shown to exhibit significant cytotoxic activity against colon cancer cell lines, inducing apoptosis through various molecular pathways. nih.gov Similarly, pyrimidine dihydroquinoxalinone derivatives have been identified as potent tubulin polymerization inhibitors with strong anticancer activity both in vitro and in vivo. acs.org Furthermore, pyrimido[5,4-d]pyrimidine-based compounds have demonstrated promising activity against Leishmania infantum, the parasite responsible for leishmaniasis. acs.org Another study identified an imidazo-pyrimidine derivative as a potent antileishmanial agent, being more effective than the reference drug miltefosine (B1683995) against both promastigote and amastigote forms of Leishmania amazonensis. nih.govacs.org
Table 3: Anticancer and Antileishmanial Activity of Selected Pyrimidine Derivatives | Compound | Target | Activity | Value | Reference | |---|---|---|---|---| | Pyrimidine derivative (4b) | SW480 colon cancer cell line | IC50 | 11.08 µM | nih.gov | | Pyrimidine dihydroquinoxalinone (12k) | A375 melanoma cell line | IC50 | 0.2 nM | acs.org | | Pyrido[2,3-d]pyrimidine (2d) | A549 lung cancer cell line | Strong cytotoxicity at 50 µM | nih.gov | | Pyrimido[5,4-d]pyrimidine (4c) | Leishmania infantum | IC50 | 3.13 µM | acs.org | | Imidazo-pyrimidine (24) | Leishmania amazonensis amastigotes | IC50 | 6.63 µM | nih.govacs.org | | Imidazo-pyrimidine (24) | Leishmania amazonensis promastigotes | IC50 | 8.41 µM | nih.govacs.org |
Antidiabetic Agents and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonists
The global rise in type 2 diabetes has spurred research into new therapeutic targets, with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) being a key focus. PPARγ is a nuclear hormone factor that plays a crucial role in regulating energy storage and is expressed in endothelial cells. nih.gov Its activation can increase glucose and lipid uptake, reduce free fatty acid concentrations, and thereby decrease insulin (B600854) resistance. nih.gov
Research has identified pyrimidine carboxylic acid derivatives as promising PPARγ modulators. A study focused on designing and synthesizing novel 2,4,6-trisubstituted-pyrimidine-5-carboxylic acid derivatives as partial PPARγ agonists. researchgate.net Through a pharmacophore-driven approach, compound 4,6-bisbenzylthio-2-methylthiopyrimidine-5-carboxylic acid was identified as a particularly attractive candidate, demonstrating the potential of this chemical scaffold for developing antidiabetic agents. researchgate.net While full PPARγ agonists can have side effects like fluid retention, partial agonists are sought to retain insulin-sensitizing capabilities with a reduced side-effect profile. researchgate.net
In a related line of research, a series of thiazolidine (B150603) derivatives incorporating a pyrimidine skeleton were designed and synthesized. nih.gov These compounds were evaluated for their ability to inhibit PPARγ. The findings indicated that specific substitutions on the pyrimidine ring could generate potent antidiabetic compounds with activity comparable to the standard drug, pioglitazone. nih.gov
| Compound Class/Derivative | Target | Potential Application | Reference |
| 2,4,6-Trisubstituted-5-pyrimidinecarboxylic acids | PPARγ (Partial Agonist) | Antidiabetic | researchgate.net |
| Pyrimidine-based Thiazolidine hydrazides | PPARγ (Inhibitor) | Antidiabetic | nih.gov |
Enzyme Inhibition Studies, including COX and Gankyrin
Cyclooxygenase (COX) Inhibition Cyclooxygenase (COX) enzymes, particularly the COX-2 isoform, are significant targets in the development of anti-inflammatory drugs. The pyrimidine nucleus is a recognized scaffold for designing selective COX-2 inhibitors, which are sought after for their potential to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Research has demonstrated that pyrimidine derivatives can exhibit potent and selective inhibition of the COX-2 enzyme over the COX-1 isoform. This selectivity is often attributed to the larger binding pocket in the active site of COX-2. Some pyrimidine derivatives have shown inhibitory activity comparable to the reference drug meloxicam.
Gankyrin Inhibition Gankyrin is an oncoprotein that is overexpressed in several cancers, including pediatric liver cancer. It promotes tumor development by enhancing the degradation of tumor suppressor proteins like p53 and Retinoblastoma protein (Rb). nih.govrsc.org Consequently, inhibiting gankyrin is a promising strategy for cancer therapy.
A novel class of gankyrin-binding small molecules has been developed based on a 2,5-pyrimidine scaffold. nih.govrsc.org In one study, derivatives of a lead compound were synthesized and evaluated for their ability to bind gankyrin and inhibit cancer cell proliferation. nih.gov Two compounds, 188 and 193 , demonstrated potent antiproliferative activity against MCF7 (breast cancer) and A549 (lung cancer) cells. Mechanistic studies confirmed their ability to bind to gankyrin, disrupt the proteasomal degradation pathway, and inhibit cell cycle progression, validating the 2,5-pyrimidine scaffold as a promising starting point for developing new cancer therapeutics. nih.govrsc.org Second-generation inhibitors based on this scaffold have shown a stronger affinity for gankyrin and increased cytotoxicity compared to initial leads. rsc.org
| Inhibitor Class | Target Enzyme | Therapeutic Area | Key Findings | Reference |
| 2,5-Substituted Pyrimidines | Gankyrin | Oncology | Compounds 188 and 193 show potent antiproliferative activity and disrupt proteasomal degradation. | nih.govrsc.org |
| Pyrimidine Derivatives | COX-2 | Anti-inflammatory | Derivatives can exhibit high selectivity for COX-2 over COX-1. |
Other Pharmacological Activities: Antihypertensive, Antiallergic, Anticonvulsant, Antihistaminic
The versatility of the pyrimidine core has led to its exploration in a wide range of pharmacological contexts. mdpi.com
Antihypertensive: Certain pyrimidine derivatives have been synthesized and evaluated as potential antihypertensive agents. For instance, some tetrahydropyrimidine-2-thione and related condensed pyrimidine derivatives have shown significant antihypertensive activity, with some compounds being more potent than the reference drug nifedipine.
Antiallergic: Novel pyrimidine bis-glycolic amide derivatives have demonstrated moderate to significant inhibitory effects in rat passive cutaneous anaphylaxis (PCA) assays, suggesting their potential utility in treating allergic diseases.
Anticonvulsant: The efficacy of pyrimidine-based compounds as anticonvulsant agents has been asserted in numerous studies. New thiopyrimidine derivatives have shown remarkable anticonvulsant efficiency in both pentylenetetrazole (PTZ) and maximal electroshock (MES) tests, with activity comparable to reference drugs like Phenytoin and Carbamazepine. These effects are often linked to the modulation of neurotransmitter levels in the brain, such as increasing GABA and decreasing glutamate.
Antihistaminic: Pyrimidine derivatives synthesized from chalcones have shown significant antihistaminic activity. When compared with the standard drug mepiramine, these novel pyrimidines exhibited considerable histamine (B1213489) inhibition, with activity increasing with concentration.
Neuroactive Properties (derived from related heterocyclic dicarboxylic acids, e.g., pyridine-2,5-dicarboxylic acid)
While direct neuroactive studies on this compound are limited, valuable insights can be drawn from structurally similar compounds, as specified in the research directive. Pyridine-2,5-dicarboxylic acid , also known as isocinchomeronic acid, serves as a key example.
Recent research has identified pyridine-2,5-dicarboxylic acid as a potent and highly selective inhibitor of D-dopachrome tautomerase (D-DT). acs.org D-DT is a cytokine that, along with the macrophage migration inhibitory factor (MIF), activates the cell surface receptor CD74, playing a role in various disease processes, including neuro-inflammation. The study highlighted that pyridine-2,5-dicarboxylic acid effectively blocks D-DT-induced activation of CD74 and shows an impressive 79-fold selectivity for D-DT over MIF. acs.org Crystallographic analysis revealed specific binding features within the D-DT active site that account for this high selectivity. acs.org The commercial availability and high selectivity of pyridine-2,5-dicarboxylic acid make it an ideal tool for investigating the specific roles of D-DT in disease models. acs.org This finding underscores the potential of heterocyclic dicarboxylic acids as scaffolds for developing targeted neuroactive agents.
| Compound | Target/Activity | Significance | Reference |
| Pyridine-2,5-dicarboxylic acid | D-dopachrome tautomerase (D-DT) inhibitor | Highly selective blockade of D-DT/CD74 axis, potential for neuro-inflammatory disease research. | acs.org |
Advanced Materials Science Applications
The rigid structure and versatile coordination capabilities of the dicarboxylate functional groups make this compound and its isomers valuable ligands in the construction of advanced materials like metal-organic frameworks (MOFs) and coordination polymers.
Development of Luminescent Materials (e.g., Lanthanide MOFs)
Lanthanide Metal-Organic Frameworks (Ln-MOFs) are a subclass of MOFs that have garnered significant attention for their unique luminescent properties, which arise from the characteristic electronic transitions of lanthanide ions. nih.gov These materials are promising candidates for applications in chemical sensing, bio-imaging, and lighting. nih.gov The organic linker plays a crucial role by absorbing energy and transferring it to the lanthanide ion, a process known as the "antenna effect."
Heterocyclic dicarboxylic acids are excellent candidates for such linkers. Research has demonstrated the successful synthesis of a luminescent MOF using a pyrimidine-4,6-dicarboxylate ligand with lead(II). acs.org In this material, the coordination of the pyrimidine-based ligand to the metal ion resulted in improved photoluminescent properties compared to the free ligand, with an almost two-fold increase in the quantum yield. acs.org Similarly, Ln-MOFs derived from a pyridyl-dicarboxylate ligand have been shown to exhibit the characteristic luminescence of Eu(III) and Tb(III) ions. rsc.org These examples strongly suggest that this compound is a highly suitable building block for creating novel luminescent materials, where its specific geometry and electronic structure could be used to fine-tune the resulting optical properties.
Magnetic Materials Based on Coordination Polymers
Coordination polymers constructed from organic linkers and metal ions can exhibit interesting magnetic properties, depending on the nature of the metal, the geometry of the coordination, and the ability of the linker to mediate magnetic exchange between metal centers.
Environmental Applications
The environmental fate of synthetic chemical compounds is a critical area of study, particularly for substances that are produced and used in significant quantities. Understanding the biodegradability of a compound is essential for assessing its environmental impact. While specific studies on the biodegradation of this compound are not extensively documented in publicly available literature, insights can be drawn from research on structurally related dicarboxylic acids. The principles governing the microbial degradation of aromatic and heterocyclic compounds provide a framework for predicting the potential environmental breakdown of this compound.
Biodegradation Studies of Related Dicarboxylic Acids
The biodegradation of aromatic and N-heterocyclic dicarboxylic acids has been the subject of various microbiological studies. These investigations reveal that microorganisms have evolved diverse metabolic pathways to utilize such compounds as sources of carbon, nitrogen, and energy.
A notable example is the biodegradation of 2,5-pyridinedicarboxylic acid, a structural analog of this compound. Research has led to the isolation of bacterial strains capable of degrading this compound. For instance, Agrobacterium sp. strain YJ-5 was isolated from pesticide-contaminated soil and demonstrated the ability to use 2,5-pyridinedicarboxylic acid as its sole source of carbon for growth. oup.com The complete degradation of this compound was observed within seven days under optimal conditions of 30°C and a pH of 7.0. oup.com A key metabolite identified during this process was 6-hydroxy-2,5-pyridinedicarboxylic acid, suggesting that hydroxylation is an initial step in the degradation pathway. oup.com
In the context of anaerobic environments, the degradation of pyridine-dicarboxylic acids has also been explored. Dipicolinic acid (pyridine-2,6-dicarboxylic acid) has been shown to be completely degraded under strictly anaerobic conditions by a defined co-culture of two bacterial species isolated from marine sediment. nih.gov The fermenting bacterium, a Gram-negative, non-spore-forming rod, converted dipicolinic acid into acetate (B1210297), propionate, ammonia, and carbon dioxide. nih.gov This process highlights that even stable heterocyclic rings can be broken down in the absence of oxygen.
Broader studies on dicarboxylic acids reveal their role in microbial metabolism. For example, methanogenic enrichment cultures have been shown to ferment long-chain dicarboxylic acids (C6-C10) to acetate and methane. uni-konstanz.de Furthermore, some dicarboxylic acids, such as malonic acid and succinic acid, can enhance the biodegradation of other persistent organic pollutants like pyrene (B120774) by stimulating the activity of degrading bacteria. nih.gov
The general mechanisms for the bacterial degradation of aromatic compounds often involve initial activation of the aromatic ring, typically by dioxygenase enzymes, leading to the formation of dihydroxylated intermediates. nih.gov These intermediates are then subject to ring cleavage, either through ortho- or meta-cleavage pathways, which ultimately leads to compounds that can enter central metabolic pathways. nih.gov While pyrimidine rings have a different electronic nature than carbocyclic aromatic rings, similar principles of enzymatic attack and ring opening are expected to apply.
The following table summarizes the findings from biodegradation studies on dicarboxylic acids related to this compound.
| Compound | Microorganism(s) | Environment | Key Findings & Intermediates |
| 2,5-Pyridinedicarboxylic Acid | Agrobacterium sp. strain YJ-5 | Aerobic | Complete degradation within 7 days. Intermediate: 6-hydroxy-2,5-pyridinedicarboxylic acid. oup.com |
| Dipicolinic Acid (Pyridine-2,6-dicarboxylic acid) | Co-culture of two strictly anaerobic bacteria | Anaerobic (Marine Sediment) | Fermented to acetate, propionate, ammonia, and CO2. nih.gov |
| Long-chain Dicarboxylic Acids (Adipate, Pimeleate, Suberate, etc.) | Methanogenic enrichment cultures | Anaerobic | Fermented to acetate and methane. uni-konstanz.de |
| Malonic Acid & Succinic Acid | Enterobacter sp. PRd5 | Aerobic | Enhanced the biodegradation of pyrene. nih.gov |
This body of research on related dicarboxylic acids provides a strong indication that this compound is likely susceptible to microbial degradation. The specific pathways and microorganisms involved would require direct investigation, but the initial steps would probably involve hydroxylation of the pyrimidine ring, followed by ring cleavage and subsequent metabolism of the resulting aliphatic fragments.
Future Research Directions and Translational Impact
Rational Design Principles for Tailored Properties of Pyrimidine-2,5-dicarboxylic Acid Compounds
The future development of materials and drugs based on this compound hinges on the application of rational design principles. The pyrimidine (B1678525) scaffold is highly amenable to structural modification at its 2, 4, 5, and 6 positions, allowing for fine-tuning of its physicochemical properties. mdpi.com The strategic introduction of various functional groups can modulate the molecule's electronic landscape, steric profile, and intermolecular interaction capabilities.
In the context of drug discovery, structure-activity relationship (SAR) studies are crucial. For instance, in designing potential kinase inhibitors, specific moieties can be chosen for their ability to form hydrogen bonds with key amino acid residues in an enzyme's active site, such as the gatekeeper region or with DFG amino acids. nih.gov The pyrimidine ring itself can serve as a bioisostere for other aromatic systems, like the phenyl group, potentially improving pharmacokinetic and pharmacodynamic properties. mdpi.com Understanding how different substituents influence target binding and selectivity is a primary goal for designing next-generation therapeutic agents. nih.gov
For materials science, particularly in the synthesis of metal-organic frameworks (MOFs), the design principles focus on how the ligand structure directs the final architecture of the framework. The nitrogen atoms in the pyrimidine ring of the dicarboxylic acid can act as additional coordination sites, leading to different structural topologies compared to analogues like pyridine-3,5-dicarboxylic acid or terephthalic acid. rsc.orgrsc.org This offers a pathway to creating MOFs with tailored pore sizes, surface functionalities, and enhanced stability for applications in gas storage and separation. rsc.orgmdpi.com
Exploration of Novel Synthetic Pathways with Enhanced Sustainability
A significant thrust in the chemistry of pyrimidine derivatives is the shift towards green and sustainable synthetic methodologies. benthamdirect.com Traditional synthesis methods often rely on harsh conditions and hazardous reagents, but modern approaches aim to increase efficiency while minimizing environmental impact. rasayanjournal.co.in These "green chemistry" techniques offer numerous advantages, including higher yields, shorter reaction times, simpler work-up procedures, and reduced generation of toxic byproducts. benthamdirect.comrasayanjournal.co.in
Multicomponent reactions (MCRs) are particularly promising, as they allow for the assembly of complex pyrimidine structures from three or more starting materials in a single step, maximizing atom economy. rasayanjournal.co.innih.gov An innovative iridium-catalyzed MCR has been developed to synthesize pyrimidines from amidines and alcohols, the latter of which can be sourced from renewable biomass like lignocellulose. nih.govorganic-chemistry.org Other sustainable techniques being actively explored include:
Microwave-assisted synthesis: Utilizes microwave irradiation to dramatically reduce reaction times and often improve yields. benthamdirect.comrasayanjournal.co.inresearchgate.net
Ultrasound-induced synthesis (Sonochemistry): Employs ultrasonic waves to accelerate reactions. benthamdirect.comrasayanjournal.co.in
Mechanochemistry (Ball Milling/Grinding): Involves solvent-free reactions conducted by mechanical force, which is an eco-friendly alternative to conventional solution-based methods. rasayanjournal.co.innih.gov
Catalyst-free and Solvent-free conditions: These methods represent the ideal in green synthesis by eliminating the need for potentially toxic catalysts and solvents. rasayanjournal.co.inresearchgate.netresearchgate.net
These advanced synthetic strategies are crucial for the cost-effective and environmentally responsible production of this compound and its derivatives for industrial and pharmaceutical applications.
| Sustainable Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Three or more reactants in a one-pot synthesis; can utilize biomass-derived alcohols. | High atom economy, reduced waste, rapid generation of compound libraries. | nih.govorganic-chemistry.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation as an energy source. | Shorter reaction times, higher yields, enhanced reaction rates. | rasayanjournal.co.inresearchgate.net |
| Ultrasound-Induced Synthesis | Application of ultrasonic waves to the reaction mixture. | Accelerated reaction rates, improved yields, often milder conditions. | benthamdirect.comrasayanjournal.co.in |
| Mechanochemistry (e.g., Ball Milling) | Solvent-free reactions induced by mechanical grinding. | Environmentally friendly, simple setup, high yields in short times. | rasayanjournal.co.innih.gov |
| Iridium-Catalyzed Synthesis | Uses a PN5P-Ir-pincer complex as a catalyst with alcohols as reactants. | High efficiency and regioselectivity, sustainable starting materials. | nih.govorganic-chemistry.org |
Development of Next-Generation Functional Materials and Bioactive Agents
The versatile structure of this compound makes it a valuable building block for a new generation of advanced materials and therapeutics. mdpi.comresearchgate.net
In materials science, the compound is primarily explored as an organic linker for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.net The presence of nitrogen atoms within the pyrimidine ring provides additional coordination sites, which can influence the resulting framework's topology and properties. rsc.orgmdpi.com For example, MOFs synthesized with a pyridine-based analogue, 2,5-pyridinedicarboxylic acid, have demonstrated hydrophilisation of the framework, which is advantageous for applications in heat transformation and water adsorption. rsc.org Future research will likely focus on creating novel MOFs with this compound for applications in catalysis, gas separation, and chemical sensing. mdpi.comresearchgate.net
In the realm of medicinal chemistry, the pyrimidine nucleus is a "privileged scaffold" found in numerous clinically approved drugs. nih.gov Derivatives are being actively investigated for a broad spectrum of biological activities. mdpi.com Research is focused on developing pyrimidine-based compounds as:
Anticancer Agents: Targeting various mechanisms, including the inhibition of crucial enzymes like VEGFR-2, EGFR, and HDAC, or proteins such as GTSE1. nih.govnih.govnih.gov
Antimicrobial Agents: Showing promise against various bacterial strains. mdpi.com
Enzyme Inhibitors: Beyond cancer, pyrimidine derivatives have been identified as potent inhibitors of enzymes like lipoxygenase, which is relevant to inflammation. nih.gov The ability of this compound to act as a ligand allows for the formation of metal complexes that may themselves possess unique biological activities.
| Application Area | Specific Target / Material Type | Key Research Findings & Future Potential | Reference |
|---|---|---|---|
| Functional Materials | Metal-Organic Frameworks (MOFs) | Serves as a multifunctional bridging ligand. The nitrogen atoms can act as additional coordination sites, creating novel topologies and potentially enhancing properties like gas sorption and catalytic activity. | rsc.orgmdpi.comresearchgate.net |
| Bioactive Agents | Anticancer (VEGFR-2 Inhibition) | Derivatives are designed to fit into the ATP binding region of VEGFR-2, inhibiting its kinase activity and thus angiogenesis. | nih.gov |
| Bioactive Agents | Anticancer (GTSE1 Inhibition) | Analogues have been shown to suppress GTSE1 transcription and expression, leading to cancer cell cycle arrest and senescence. | nih.gov |
| Bioactive Agents | Enzyme Inhibition (Lipoxygenase) | Hybrid molecules containing the pyrimidine scaffold show potent inhibitory activity against lipoxygenase, indicating anti-inflammatory potential. | nih.gov |
| Bioactive Agents | Antimicrobial Agents | The pyrimidine core is a key feature in molecules being developed for their activity against various microbial strains. | mdpi.com |
Integration of Experimental and Computational Methodologies for Predictive Research
The synergy between experimental synthesis and computational modeling is accelerating the pace of discovery for pyrimidine-based compounds. This integrated approach allows researchers to predict molecular properties and biological activities before committing to time-consuming and resource-intensive laboratory work. nih.gov
Computational techniques are being widely applied in the study of pyrimidine derivatives:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to optimize molecular geometries and calculate fundamental properties such as electronic structure, acidity (pKa), and reactivity. nih.govnih.govresearchgate.net This provides insight into the molecule's inherent characteristics.
Molecular Docking: This technique simulates the interaction between a ligand (the pyrimidine derivative) and a biological target (like an enzyme or receptor). It is instrumental in rational drug design, helping to predict binding affinities and modes of interaction, thereby guiding the synthesis of more potent and selective inhibitors. nih.govnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of the activity of unsynthesized analogues. nih.gov
Machine Learning and AI: Newer models are being developed to predict reaction outcomes, such as yield, by analyzing multiple factors including reactants, catalysts, and solvents. acs.org
By using computational screening to prioritize candidates for synthesis, researchers can explore chemical space more efficiently. The experimental validation of these computational predictions then provides crucial feedback to refine and improve the predictive models, creating a powerful cycle for the discovery and optimization of new this compound-based technologies. researchgate.net
Q & A
Q. What are the standard synthetic routes for Pyrimidine-2,5-dicarboxylic acid, and what characterization techniques are essential for confirming its structure?
this compound is typically synthesized via refluxing pyrimidine precursors with dicarboxylic acid derivatives under controlled acidic or basic conditions. For example, reactions involving hydrazine monohydrate and dicarboxylic acids in polar solvents (e.g., NMP) yield crystalline products . Post-synthesis purification often involves recrystallization or column chromatography. Key characterization methods include:
- FT-IR spectroscopy to identify carboxylic (-COOH) and pyrimidine ring vibrations .
- NMR spectroscopy (¹H and ¹³C) to resolve proton environments and confirm carbon bonding patterns .
- Single-crystal X-ray diffraction (XRD) to determine molecular geometry and hydrogen-bonding networks .
- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition profiles .
Q. How should researchers safely handle this compound in laboratory settings?
Safety protocols include:
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
- Storage: Keep in airtight containers in cool, dry conditions, segregated from incompatible reagents (e.g., strong oxidizers) .
- Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. What experimental factors influence the formation of coordination polymers using this compound as a ligand?
The structural diversity of metal-organic frameworks (MOFs) or coordination polymers depends on:
- Metal Ion Choice: Transition metals like Co(II) or Zn(II) favor 2D/3D frameworks due to their coordination geometry .
- Solvent System: Polar aprotic solvents (e.g., DMF) enhance ligand solubility and facilitate slow crystallization .
- pH Control: Adjusting pH modulates ligand deprotonation, affecting metal-ligand binding kinetics .
- Temperature: Solvothermal synthesis at 80–120°C often yields stable, high-crystallinity MOFs . Characterization via powder XRD and luminescence spectroscopy can reveal framework topology and functional properties .
Q. How can researchers resolve contradictions in Hirshfeld surface analysis data when studying hydrogen bonding in this compound derivatives?
Discrepancies in Hirshfeld surface metrics (e.g., dnorm values) may arise from:
- Crystallographic Disorder: Use high-resolution XRD data and refine occupancy factors to resolve ambiguities .
- Solvent Effects: Account for solvent molecules trapped in crystal lattices, which alter intermolecular interactions .
- Computational Validation: Cross-reference with DFT calculations to validate hydrogen-bonding energies and geometries .
Q. What strategies optimize this compound-based MOFs for applications like luminescence sensing or catalysis?
Functionalization approaches include:
- Mixed-Linker Systems: Combining this compound with ancillary ligands (e.g., 4,4′-bipyridine) to tune pore size and active sites .
- Post-Synthetic Modification (PSM): Introducing redox-active metal clusters or fluorescent moieties to enhance catalytic or sensing properties .
- Defect Engineering: Controlled synthesis of missing-linker defects to increase surface area and reactivity . Performance is evaluated via BET surface area analysis , luminescence quenching assays , and gas adsorption tests .
Data Analysis and Methodological Considerations
Q. How do researchers address inconsistencies in reaction yields during the synthesis of this compound derivatives?
Yield variations often stem from:
- Impurity in Precursors: Use HPLC-grade reagents and monitor reactions via TLC .
- Reaction Stoichiometry: Optimize molar ratios of pyrimidine precursors and dicarboxylic acids through DoE (Design of Experiments) .
- Workup Conditions: Adjust pH during acidification to selectively precipitate the product .
Q. What advanced spectroscopic methods are critical for probing electronic properties of this compound complexes?
Beyond basic NMR/IR:
- X-ray Photoelectron Spectroscopy (XPS): Identifies oxidation states of metal centers in coordination complexes .
- Electrochemical Impedance Spectroscopy (EIS): Measures charge-transfer efficiency in MOF-based electrocatalysts .
- Time-Resolved Luminescence: Quantifies excited-state lifetimes for sensor applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
